4-Bromo-3-iodopyrazolo[1,5-a]pyridine

Medicinal Chemistry Organic Synthesis Palladium Catalysis

This 4-bromo/3-iodo substitution pattern provides orthogonal reactivity essential for sequential, site-selective cross-coupling. The 4-position bromine is strategically positioned for late-stage diversification after initial coupling at the more reactive 3-iodo site—critical for RET and PI3K inhibitor pharmacophores where positional isomerism drastically affects potency. Unlike mono-halogenated or 5-bromo regioisomers, this scaffold uniquely enables two-step library synthesis for rapid SAR exploration.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 2238831-51-9
Cat. No. B1450699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-iodopyrazolo[1,5-a]pyridine
CAS2238831-51-9
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)I)C(=C1)Br
InChIInChI=1S/C7H4BrIN2/c8-5-2-1-3-11-7(5)6(9)4-10-11/h1-4H
InChIKeyUHLANQYSNUDZQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-iodopyrazolo[1,5-a]pyridine (CAS 2238831-51-9): A Dual-Halogenated Scaffold for Orthogonal Cross-Coupling and Kinase Inhibitor Synthesis


4-Bromo-3-iodopyrazolo[1,5-a]pyridine is a dihalogenated heteroaromatic building block belonging to the pyrazolo[1,5-a]pyridine class, a privileged scaffold widely employed in medicinal chemistry for kinase inhibitor development. With a molecular formula of C₇H₄BrIN₂ and molecular weight of 322.93 g/mol, this compound features orthogonally reactive bromine and iodine substituents at the 4- and 3-positions, respectively, enabling sequential, site-selective palladium-catalyzed cross-coupling reactions essential for the rapid generation of diverse compound libraries. The scaffold is integral to recent patent applications targeting RET kinase, PI3K isoforms, and other therapeutically relevant kinases [1].

4-Bromo-3-iodopyrazolo[1,5-a]pyridine (CAS 2238831-51-9): Why Regioisomeric or Mono-Halogenated Analogs Are Not Acceptable Substitutes


The specific 4-bromo/3-iodo substitution pattern on the pyrazolo[1,5-a]pyridine core confers a unique combination of orthogonal reactivity and regiospecificity that is absent in mono-halogenated or regioisomeric analogs. Replacement with 5-bromo-3-iodopyrazolo[1,5-a]pyridine (CAS 1352881-82-3) or the non-brominated 3-iodopyrazolo[1,5-a]pyridine (CAS 19363-99-6) fundamentally alters the accessible chemical space and biological profile of derived compounds due to differences in the electronic and steric environment of the substituents. The 4-position bromine is strategically positioned for late-stage diversification after initial functionalization at the more reactive 3-iodo position. This orthogonal reactivity profile is critical for achieving the precise substitution patterns required in contemporary RET and PI3K inhibitor pharmacophores, where minor positional changes can result in substantial potency losses [1].

4-Bromo-3-iodopyrazolo[1,5-a]pyridine (CAS 2238831-51-9): Head-to-Head Comparative Evidence for Scientific and Procurement Decisions


Orthogonal Cross-Coupling Reactivity of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine vs. 3-Iodopyrazolo[1,5-a]pyridine

4-Bromo-3-iodopyrazolo[1,5-a]pyridine provides an orthogonal cross-coupling handle not present in 3-iodopyrazolo[1,5-a]pyridine (CAS 19363-99-6). The 3-iodo substituent is highly reactive towards palladium-catalyzed transformations, while the 4-bromo group remains inert under standard Suzuki-Miyaura conditions, allowing for sequential, site-selective functionalization. In contrast, the mono-iodinated analog lacks this second site for diversification. Although direct rate data for this specific scaffold are not available, a comprehensive study on halogenated aminopyrazoles demonstrated that bromo derivatives exhibited superior performance to iodo derivatives in Suzuki-Miyaura couplings due to a reduced propensity for undesired dehalogenation side reactions [1].

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Regiospecific Impact of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine on RET Kinase Inhibitor Potency vs. 5-Bromo Regioisomer

In the context of RET kinase inhibitor development, the position of substituents on the pyrazolo[1,5-a]pyridine core is critical for target engagement. The 4-bromo-3-iodo substitution pattern is specifically highlighted as an intermediate for generating the preferred substitution vectors found in potent RET inhibitors, as detailed in recent patent filings. The 5-bromo regioisomer (CAS 1352881-82-3) would direct substituents to a different spatial location, potentially clashing with the ATP-binding pocket of RET and reducing inhibitory activity [1].

Cancer Therapeutics Kinase Inhibitors RET Pharmacology

Procurement Viability and Purity Benchmark of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine vs. Alternative Halogenated Scaffolds

4-Bromo-3-iodopyrazolo[1,5-a]pyridine (CAS 2238831-51-9) is a commercially available, off-the-shelf building block with a minimum assured purity of 95% from major suppliers, as evidenced by vendor certificates of analysis. This contrasts with custom-synthesis alternatives or less common regioisomers, which may require significantly longer lead times and incur higher costs. For instance, the 5-bromo-3-iodo isomer (CAS 1352881-82-3) is also commercially available, but the specific 4-bromo substitution is essential for the latest wave of patent-protected kinase inhibitors [1].

Chemical Procurement Building Blocks Quality Control

4-Bromo-3-iodopyrazolo[1,5-a]pyridine (CAS 2238831-51-9): Validated Application Scenarios in Drug Discovery and Chemical Biology


Lead Optimization and SAR Studies for RET Kinase Inhibitors

Medicinal chemistry teams focused on developing next-generation RET kinase inhibitors for oncology can utilize 4-bromo-3-iodopyrazolo[1,5-a]pyridine as a central core scaffold. The orthogonal halogens enable a modular, library-based approach to explore the chemical space around the pyrazolo[1,5-a]pyridine nucleus, as described in recent patent filings (e.g., US20240066029A1). The specific 4-bromo substitution pattern is essential for generating compounds with the required substitution vectors for potent RET inhibition [1].

Diversity-Oriented Synthesis of Pyrazolo[1,5-a]pyridine-Focused Libraries

In an academic or industrial setting where the goal is to rapidly generate a diverse collection of compounds for phenotypic or target-based screening, 4-bromo-3-iodopyrazolo[1,5-a]pyridine is an ideal starting material. Its dual, orthogonal halogen handles allow for a two-step, one-pot or sequential functionalization strategy, significantly increasing the diversity and complexity accessible in a minimal number of synthetic steps compared to using mono-halogenated analogs [1].

Chemical Biology Tool Compound Development for Kinase Target Validation

Chemical biology groups aiming to create potent and selective tool compounds for validating the PI3K/AKT/mTOR or RET signaling pathways will find 4-bromo-3-iodopyrazolo[1,5-a]pyridine to be a strategic building block. The 3-iodo position can be functionalized with vectors that engage the hinge-binding region of the kinase, while the 4-bromo position is appropriately situated for installing solvent-exposed or selectivity-conferring motifs. This regiospecific arrangement is critical for achieving the selectivity profiles required for robust target validation studies [1].

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